molecular formula C10H10N2O B12352194 2-ethyl-4aH-quinazolin-4-one

2-ethyl-4aH-quinazolin-4-one

Cat. No.: B12352194
M. Wt: 174.20 g/mol
InChI Key: RZGWRVPPWRIHIC-UHFFFAOYSA-N
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Description

2-ethyl-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzamide with ethyl glyoxalate under reflux conditions in the presence of a suitable catalyst . Another approach involves the use of isatoic anhydride, aldehydes, and ammonium acetate in a one-pot reaction with a molecular sieve-supported lanthanum catalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis or continuous flow processes. These methods offer advantages in terms of yield, reaction time, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-ethyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4aH-quinazolin-4-one
  • 2-phenyl-4aH-quinazolin-4-one
  • 2-chloromethyl-4aH-quinazolin-4-one

Uniqueness

2-ethyl-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other quinazolinone derivatives, it may offer advantages in terms of potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-ethyl-4aH-quinazolin-4-one

InChI

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-7H,2H2,1H3

InChI Key

RZGWRVPPWRIHIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C2C=CC=CC2=N1

Origin of Product

United States

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